molecular formula C19H21NO2 B1614107 4'-Methoxy-2-pyrrolidinomethyl benzophenone CAS No. 898774-17-9

4'-Methoxy-2-pyrrolidinomethyl benzophenone

Cat. No. B1614107
M. Wt: 295.4 g/mol
InChI Key: XDDLZEZPXRJSJS-UHFFFAOYSA-N
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Description

4’-Methoxy-2-pyrrolidinomethyl benzophenone, also known as MPBP, is a synthetic compound. It has a molecular formula of C19H21NO2 and a molecular weight of 295.4 g/mol .


Molecular Structure Analysis

The molecular structure of 4’-Methoxy-2-pyrrolidinomethyl benzophenone is represented by the formula C19H21NO2 . The exact structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methoxy-2-pyrrolidinomethyl benzophenone are not fully detailed in the search results. It’s known that it has a molecular weight of 295.4 g/mol .

Scientific Research Applications

Antimicrobial Activity

Scientific Field

Anticancer Activity

Scientific Field

Anti-inflammatory Activity

Scientific Field

Antidepressant Activity

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Anti-HCV Activity

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Industrial Applications

Scientific Field

  • Technical Details: The efficiency of UV absorption and the stability of the material are tested under various conditions. Results Summary: The compound contributes to a significant reduction in photodegradation of the materials .

These applications demonstrate the versatility of 4’-Methoxy-2-pyrrolidinomethyl benzophenone in various scientific research fields. For detailed experimental procedures, technical parameters, and quantitative results, one would need to consult specific scientific publications or proprietary research data .

Neuroprotective Agent

Scientific Field

Analgesic Development

Scientific Field

Cardiotonic Agent

Scientific Field

Antimycobacterial Activity

Scientific Field

Antiviral Properties

Scientific Field

Development of β-Amino Acids

Scientific Field

These applications highlight the broad potential of 4’-Methoxy-2-pyrrolidinomethyl benzophenone in various scientific and industrial fields. For precise experimental details and results, access to specialized scientific literature or databases would be required .

Safety And Hazards

The safety data sheet (SDS) for 4’-Methoxy-2-pyrrolidinomethyl benzophenone provides numerous precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with eyes, skin, or clothing, and to use only outdoors or in a well-ventilated area . For a complete list of safety precautions, it’s recommended to refer to the SDS .

properties

IUPAC Name

(4-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLZEZPXRJSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643635
Record name (4-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-2-pyrrolidinomethyl benzophenone

CAS RN

898774-17-9
Record name Methanone, (4-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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